4,6-Dimethyl-5-(2-methylphenyl)triazine
Description
4,6-Dimethyl-5-(2-methylphenyl)triazine is a substituted 1,3,5-triazine derivative characterized by methyl groups at positions 4 and 6 and a 2-methylphenyl group at position 3. This compound belongs to the class of nitrogen-containing heterocycles (azaheterocycles), which are widely studied for their structural diversity and applications in materials science, agrochemicals, and pharmaceuticals .
Properties
IUPAC Name |
4,6-dimethyl-5-(2-methylphenyl)triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-6-4-5-7-11(8)12-9(2)13-15-14-10(12)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXLWVMBVKEEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=NN=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Triazine derivatives are distinguished by their substitution patterns and functional groups. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing vs. Donor Groups: The methyl and methylphenyl groups in the target compound are electron-donating, which may reduce electrophilic reactivity compared to triazines with electron-withdrawing substituents (e.g., chloride or phosphate groups) .
- Biological Activity: Triazines bearing aminopyrimidine groups () exhibit potent antifungal activity, whereas the target compound’s bioactivity remains unexplored in the provided evidence.
- Thermal Stability : 1,3,5-Triazines (like the target compound) generally exhibit higher thermal stability than 1,3,4- or 1,2,4-triazines due to symmetrical resonance stabilization .
Chemical Reactivity and Functionalization
- Nucleophilic Substitution : Cyanuric chloride-based triazines (e.g., flame-retardant PMPT in ) undergo sequential substitution, enabling precise functionalization. The target compound’s methyl groups may hinder further substitution at positions 4 and 6 .
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